3-Acetoxy-4'-methoxybenzophenone
Overview
Description
3-Acetoxy-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is also known by its IUPAC name, 3-(4-methoxybenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group at the 3-position and a methoxy group at the 4’-position of the benzophenone core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-methoxybenzophenone typically involves the acetylation of 3-hydroxy-4’-methoxybenzophenone . The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction mixture is heated to facilitate the acetylation process, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 3-Acetoxy-4’-methoxybenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols . Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Acetoxy-4’-methoxybenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the acetoxy group, which may result in different chemical and biological properties.
3-Hydroxy-4’-methoxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and applications.
3-Acetoxybenzophenone:
Uniqueness
3-Acetoxy-4’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-methoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-5-3-4-13(10-15)16(18)12-6-8-14(19-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZSLPUKCJFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641619 | |
Record name | 3-(4-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108897-14-9 | |
Record name | 3-(4-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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